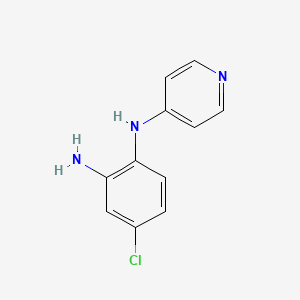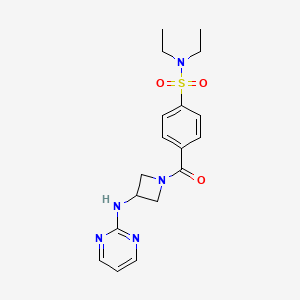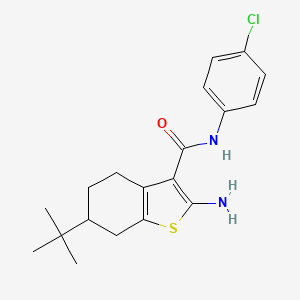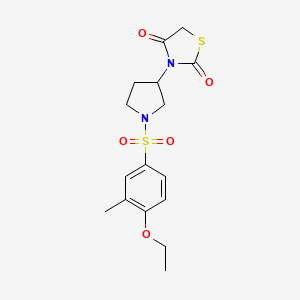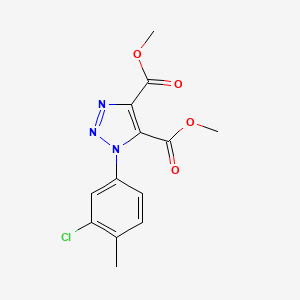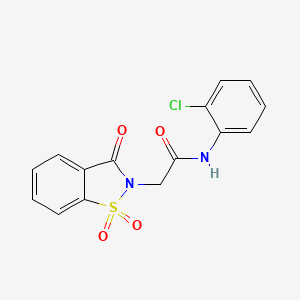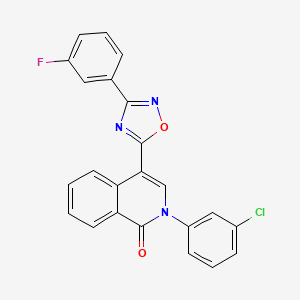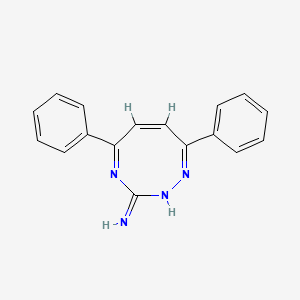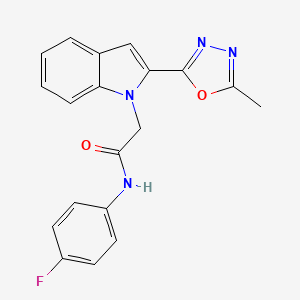
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyridine derivatives and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions, especially between pyridine rings and bridging cyclohexane rings (Lai, Mohr, & Tiekink, 2006). These findings are pertinent to the understanding of molecular structures and intermolecular interactions involving pyridine derivatives.
Mass Spectrometry of Pyrrolidides
The mass spectra of pyrrolidides, including those derived from isomeric hydroxy and oxy octadecanoic acids, provide insight into amide- and substituent-directed fragmentation, which is relevant for understanding the structural properties of pyridine derivatives (Tulloch, 1985).
Insecticidal Activity
Compounds related to substituted pyridine methyl esters have been found to exhibit significant insecticidal activity. This includes compounds with variations in the pyridine structure, similar to 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (Nepomuceno, Pinheiro, & Coelho, 2007).
Lipophilic Coordination Compounds
Research on lipophilic coordination compounds involving 1-aryl-3-hydroxy-2-methyl-4-pyridinones demonstrates the application of pyridine derivatives in forming complexes with aluminum, gallium, and indium. These studies contribute to the understanding of pyridine-based coordination chemistry (Zhang, Rettig, & Orvig, 1991).
Non-Enzymic Browning Reaction
Research into the non-enzymic browning reaction identified pyridine derivatives, including pyrroles and pyrazines, in reaction mixtures. This highlights the role of pyridine compounds in flavor and aroma development in food chemistry (Milić & Piletić, 1984).
Structural Studies of N-Substituted Pyridinones
A series of studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, with various substituents, have provided valuable insights into the bond lengths, angles, and hydrogen bonding characteristics of pyridine derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).
Propiedades
IUPAC Name |
1-methyl-3-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-2-3-14(15(18)20)16(21)19-10-6-13(11-19)22-12-4-7-17-8-5-12/h2-5,7-9,13H,6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSGMPLADQCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

